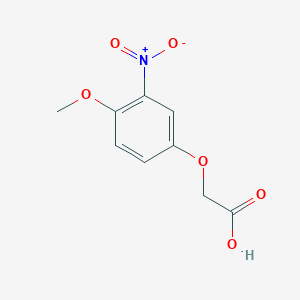

(4-Methoxy-3-nitrophenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-3-2-6(16-5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVVZMTXRDBQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 4 Methoxy 3 Nitrophenoxy Acetic Acid

Strategic Approaches for Aromatic Nitration

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. However, when the aromatic ring is already substituted, as in the precursors to (4-Methoxy-3-nitrophenoxy)acetic acid, controlling the position of the incoming nitro group (regioselectivity) becomes a primary synthetic challenge.

The nitration of substituted phenols and anilines requires carefully controlled conditions to achieve desired outcomes and avoid side reactions. The high reactivity of the phenol (B47542) and aniline (B41778) rings, due to the strong electron-donating nature of the hydroxyl and amino groups, makes them susceptible to oxidation by nitric acid. Furthermore, traditional nitrating mixtures like concentrated nitric and sulfuric acids can lead to multiple nitration products and undesired isomers. dergipark.org.tr

Modern methodologies offer more selective and milder alternatives for the nitration of these sensitive substrates. These methods often employ different nitrating agents or catalyst systems to enhance regioselectivity and yield. dergipark.org.trtandfonline.com

Common Nitrating Systems:

Metal Nitrates: Reagents such as ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O), copper nitrate (Cu(NO₃)₂·6H₂O), or bismuth nitrates have been used for the nitration of phenolic compounds under milder, neutral conditions, often leading to high regioselectivity. researchgate.nettandfonline.com For instance, highly regiospecific ortho-nitration of various phenols can be achieved using iron(III) nitrate for electron-rich systems. tandfonline.com

Nitrates with Acid Catalysts: Combinations like sodium nitrate (NaNO₃) or ammonium (B1175870) nitrate (NH₄NO₃) with acids like KHSO₄ or in microemulsion systems can provide efficient and regioselective nitration. dergipark.org.trtandfonline.com

Nitrous Acid: In some cases, nitrous acid (generated in situ) can be used for the nitration of highly activated phenols like 4-methoxyphenol (B1676288), although this can also lead to oxidation byproducts. rsc.org

For anilines, the amino group is often protected via acetylation to form an acetanilide (B955) before nitration. The resulting acetamido group is less activating and sterically bulkier than the amino group, which helps to control the reaction's regioselectivity and prevent oxidation. The N-(4-methoxyphenyl)acetamide intermediate is a prime example of this strategy. researchgate.net

Regioselectivity in electrophilic aromatic substitution is governed by the electronic effects and steric hindrance of the substituents already present on the benzene (B151609) ring. dergipark.org.tr The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho, para-directing groups. In a molecule like 4-methoxyphenol, these groups direct incoming electrophiles to positions 2 and 3 (ortho to -OH and -OCH₃, respectively).

Direct nitration of 4-methoxyphenol with nitrous acid has been shown to yield 4-methoxy-2-nitrophenol, with the nitro group entering the position ortho to the more powerfully activating hydroxyl group. rsc.org To achieve the 3-nitro substitution pattern required for this compound, a synthetic route that circumvents the directing effects of the hydroxyl group is necessary.

A common strategy involves using a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 4-methoxy-3-nitroaniline (B184566) is a viable approach. researchgate.net In this intermediate, the final substitution pattern is already established. This precursor can then be converted to the corresponding phenol via a diazotization reaction followed by hydrolysis, thus installing the hydroxyl group after the critical nitration step.

| Substituent | Electronic Effect | Directing Influence | Impact on Regioselectivity |

| -OH (Hydroxyl) | Activating | ortho, para | Strongly directs nitration to the 2-position in 4-methoxyphenol. rsc.org |

| -OCH₃ (Methoxy) | Activating | ortho, para | Reinforces ortho, para direction. |

| -NHCOCH₃ (Acetamido) | Activating | ortho, para | Used to moderate reactivity and influence regioselectivity. researchgate.net |

Etherification and Carboxylic Acid Formation

Once the correctly substituted phenolic intermediate, 4-methoxy-3-nitrophenol (B81317), is synthesized, the next step is the introduction of the acetic acid side chain. This is typically accomplished in one or two steps involving etherification and, if necessary, hydrolysis.

The formation of the ether linkage in phenoxyacetic acids is commonly achieved through a Williamson ether synthesis. This reaction involves a nucleophilic substitution where a phenoxide ion attacks an alkyl halide. chemicalbook.com In this specific synthesis, the nucleophile is the 4-methoxy-3-nitrophenoxide ion, formed by deprotonating 4-methoxy-3-nitrophenol with a base such as sodium hydroxide (B78521) (NaOH).

The electrophile is typically chloroacetic acid or one of its esters (e.g., ethyl chloroacetate). The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the characteristic carbon-oxygen ether bond. chemicalbook.comprepchem.com The presence of the electron-withdrawing nitro group on the aromatic ring does not hinder this reaction, which occurs at the phenolic oxygen rather than on the ring itself. The reaction is a nucleophilic substitution on the chloroacetic acid moiety, not a nucleophilic aromatic substitution on the benzene ring. masterorganicchemistry.comlibretexts.org

If the etherification step is performed using an ester of chloroacetic acid, the resulting product is an ester, for example, ethyl (4-methoxy-3-nitrophenoxy)acetate. This ester must then be converted to the final carboxylic acid. This transformation is achieved through hydrolysis, a reaction that cleaves the ester bond. libretexts.org

Hydrolysis can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and may require a large excess of water or removal of the alcohol byproduct to proceed to completion. chemistrysteps.combritannica.com

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred because it is effectively irreversible. britannica.com The ester is treated with a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism to form a carboxylate salt. masterorganicchemistry.comnerdfighteria.info A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid. masterorganicchemistry.com

Multistep Synthetic Routes and Intermediate Compounds

The synthesis of this compound is a multistep process that requires careful planning to ensure the correct placement of substituents. nih.govresearchgate.net A plausible synthetic route, based on established chemical transformations, is outlined below. This route strategically installs the nitro group before creating the phenoxyacetic acid structure.

Plausible Synthetic Pathway:

Acetylation of Precursor: The synthesis can begin with 4-anisidine (p-anisidine). The amino group is protected by reacting it with acetic anhydride (B1165640) to form N-(4-methoxyphenyl)acetamide. This step moderates the reactivity of the aromatic ring.

Regioselective Nitration: The N-(4-methoxyphenyl)acetamide is then nitrated. The acetamido group directs the incoming nitro group to the ortho position (position 3), yielding N-(4-methoxy-3-nitrophenyl)acetamide. researchgate.net

Amide Hydrolysis: The acetamido group is hydrolyzed back to an amino group by heating with aqueous acid, producing 4-methoxy-3-nitroaniline.

Diazotization and Hydrolysis: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like HCl) at low temperatures. The diazonium salt is then hydrolyzed by warming the solution, which replaces the diazonium group with a hydroxyl group to form the key intermediate, 4-methoxy-3-nitrophenol .

Etherification: The 4-methoxy-3-nitrophenol is reacted with sodium chloroacetate (B1199739) in the presence of a base (like NaOH). The phenoxide formed in situ acts as a nucleophile, displacing the chloride to form the sodium salt of the final product. chemicalbook.comprepchem.com

Acidification: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the final product, This compound .

Key Intermediates in the Synthesis:

| Compound Name | Chemical Structure | Role in Synthesis |

| 4-Anisidine | C₇H₉NO | Starting Material |

| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Protected Intermediate |

| N-(4-methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | Nitrated Intermediate researchgate.net |

| 4-Methoxy-3-nitroaniline | C₇H₈N₂O₃ | Key Amine Intermediate |

| 4-Methoxy-3-nitrophenol | C₇H₇NO₄ | Key Phenolic Intermediate |

| Ethyl (4-methoxy-3-nitrophenoxy)acetate | C₁₁H₁₃NO₆ | Alternative Ester Intermediate |

Synthesis of Key Precursors (e.g., 4-methoxyphenyl (B3050149) derivatives)

The primary precursor for the target molecule is 4-methoxy-3-nitrophenol. The synthesis of this intermediate is typically achieved through the nitration of 4-methoxyphenol (also known as p-anisole or mequinol). The methoxy group is an ortho-, para-directing activator, leading to the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the methoxy group.

Following the preparation of 4-methoxy-3-nitrophenol, the acetic acid side chain is introduced via the Williamson ether synthesis. miracosta.edu This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an electrophile like chloroacetic acid to form the ether linkage, yielding this compound. A similar procedure is well-documented for the synthesis of (4-nitrophenoxy)acetic acid from p-nitrophenol and chloroacetic acid. prepchem.com

A representative reaction scheme is as follows:

Nitration: 4-methoxyphenol is treated with a nitrating agent (e.g., nitric acid in a suitable solvent) to yield 4-methoxy-3-nitrophenol.

Etherification: The resulting 4-methoxy-3-nitrophenol is reacted with chloroacetic acid in the presence of a base (e.g., NaOH) to produce this compound. prepchem.com

Conversion of Nitro to Amino Functionalities in Related Scaffolds

The nitro group on the aromatic ring is a versatile functional group that can be readily converted to an amino group, providing a key step for further diversification. This reduction is a common transformation for related nitroaromatic compounds. Several methods are effective for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice for this transformation. google.com The reaction is often carried out in a solvent like ethanol (B145695) or acetic acid. This method is generally clean and high-yielding. google.com Additives, such as vanadium compounds, can be used to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve product purity. google.com

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid). The Béchamp reaction, using iron and hydrochloric acid, is a historically significant example.

The table below summarizes various conditions for the reduction of aromatic nitro groups in related molecules.

| Reagent/Catalyst | Conditions | Substrate Example | Product |

| H₂, Pd/C | Acetic acid, water, low H₂ pressure | p-Nitrophenol | p-Aminophenol |

| H₂, Pd Nanoparticles | Micro-packed bed reactor | N-4-Nitrophenyl nicotinamide | N-4-Aminophenyl nicotinamide |

| Fe powder, Acetic Acid | Refluxing acetic acid | 4-Methoxy-Phenyl-2-Nitropropene | 4-Methoxy-Phenyl-2-Propanone |

This table presents data compiled from various sources demonstrating common reduction methods. google.commit.edu

Derivatization of the Acetic Acid Side Chain

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. Amide bond formation is a cornerstone of medicinal chemistry and materials science.

To form an amide, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by an amine. Common coupling agents used for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govnih.gov These reagents facilitate the reaction between the carboxylic acid and a primary or secondary amine to yield the corresponding amide. sci-hub.stresearchgate.net The use of EDC and DMAP, with a catalytic amount of HOBt, has been shown to be an effective protocol for coupling various functionalized carboxylic acids with even electron-deficient amines. nih.govnih.gov

A general reaction scheme for amide formation is: this compound + R-NH₂ --(EDC, DMAP)--> N-R-(4-Methoxy-3-nitrophenoxy)acetamide

Methodological Considerations in Synthesis

The successful synthesis of this compound and its derivatives hinges on careful control of reaction parameters and effective purification strategies.

Reaction Conditions Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and minimizing the formation of impurities. Key parameters that are typically adjusted include:

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the position of chemical equilibria.

Stoichiometry: The molar ratio of reactants is critical. For instance, in amide coupling reactions, the equivalents of the coupling agents and the amine relative to the carboxylic acid are carefully optimized to ensure complete conversion. sci-hub.st

Catalyst: In catalytic reactions, such as hydrogenation, the choice of catalyst, catalyst loading, and reaction pressure are all vital parameters that must be fine-tuned.

Solvent: The solvent can affect the solubility of reactants, reaction rates, and even the course of a reaction. For amide coupling reactions, solvents like acetonitrile (B52724) or dichloromethane (B109758) are often employed. sci-hub.st

Isolation and Purification Techniques (e.g., recrystallization, chromatography)

After the reaction is complete, the target compound must be isolated from the reaction mixture and purified. Common techniques include:

Extraction: The product can be separated from impurities based on its differential solubility in two immiscible solvents (e.g., an organic solvent and water). Since the target molecule is a carboxylic acid, its solubility can be manipulated by adjusting the pH. It will be soluble in an aqueous basic solution (as its carboxylate salt) and will precipitate out upon acidification. prepchem.com

Recrystallization: This is a powerful technique for purifying solid compounds. quora.com The crude product is dissolved in a suitable hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solution. google.comgoogle.com For phenoxyacetic acids, various solvents can be used for recrystallization to achieve high purity. google.com

Chromatography: Column chromatography is used to separate compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through it. This technique is highly effective for separating complex mixtures and purifying products to a high degree.

Based on the information available, it is not possible to generate a detailed article on the spectroscopic and structural elucidation of This compound .

A thorough search for specific experimental and theoretical data for this compound, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D NMR) and Vibrational Spectroscopy (IR, Raman), did not yield results for this exact molecule. The available scientific literature provides data for structurally related but distinct compounds, such as 4-methoxy-3-nitrobenzoic acid and 4-methoxyphenylacetic acid.

Fulfilling the request would necessitate extrapolating data from these different molecules, which would be scientifically inaccurate and speculative. To maintain the integrity and accuracy of the information provided, the article cannot be written without direct research findings on this compound.

Spectroscopic and Structural Elucidation of 4 Methoxy 3 Nitrophenoxy Acetic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.

The UV-Vis spectrum of (4-Methoxy-3-nitrophenoxy)acetic acid is primarily defined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The key chromophores in this compound are the nitrated aromatic ring and the carboxyl group.

The aromatic ring, substituted with a methoxy (B1213986) group, a nitro group, and a phenoxyacetic acid moiety, contains a system of conjugated π-electrons. This system gives rise to high-energy π → π* transitions, which are typically observed in the UV region. libretexts.org The presence of the nitro group (NO₂) and the methoxy group (OCH₃) as auxochromes—substituents that modify the absorption of a chromophore—influences the position and intensity of these absorption bands. The nitro group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, extend the conjugation and can shift the absorption to longer wavelengths (a bathochromic or red shift).

Furthermore, the nitro group and the carbonyl group (C=O) of the carboxylic acid contain non-bonding electrons (n-electrons) on their oxygen atoms. These can undergo lower-energy n → π* transitions. uzh.ch These transitions are typically less intense than π → π* transitions. youtube.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Nitrated Phenyl Ring | ~200-400 nm | High |

| n → π* | Nitro Group (NO₂) | >300 nm | Low |

Note: The exact wavelengths (λ_max) would need to be determined experimentally.

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon can provide valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For this compound, the expected solvatochromic effects are:

π → π Transitions:* These transitions often exhibit a bathochromic (red) shift as the solvent polarity increases. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* These transitions generally show a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons of the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy gap for the transition.

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to water), the nature of each absorption band can be further confirmed.

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π* | Bathochromic Shift (to longer λ) | Stabilization of the more polar excited state. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragments it breaks into.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound from its mass. For this compound, the molecular formula is C₉H₉NO₆. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|

Note: The [M+H]⁺ (protonated molecule) is a common ion observed in positive-ion electrospray ionization (ESI).

In mass spectrometry, the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound would be expected to proceed through several predictable pathways based on the functional groups present. libretexts.org

Key fragmentation processes would likely include:

Loss of the carboxymethyl group: Cleavage of the ether bond could lead to the loss of a ·CH₂COOH radical (mass 59) or the formation of a [M-58] fragment through rearrangement.

Decarboxylation: Loss of CO₂ (mass 44) from the molecular ion or fragments containing the carboxylic acid group.

Loss of the nitro group: Expulsion of ·NO₂ (mass 46).

Loss of the methyl group: Cleavage of the methoxy group to lose a ·CH₃ radical (mass 15).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxylic acid's carbonyl group is a common pathway for carboxylic acids. miamioh.edu

Table 4: Plausible Mass Fragments for this compound

| Proposed Fragment Ion Structure | Mass Loss from Molecular Ion (m/z 227) | m/z of Fragment |

|---|---|---|

| [M - CH₃]⁺ | 15 | 212 |

| [M - NO₂]⁺ | 46 | 181 |

| [M - CH₂COOH]⁺ | 59 | 168 |

| [C₇H₆O₄N]⁺ (from ether cleavage) | 59 (·CH₂COOH) | 168 |

Note: The observed fragments and their relative intensities would depend on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, based on the structures of similar molecules like N-(4-Methoxy-3-nitrophenyl)acetamide iucr.org and (4-methoxyphenyl)acetic acid ajchem-b.com, several structural features could be anticipated.

An analysis would likely reveal:

The planarity of the phenyl ring.

The orientation of the methoxy, nitro, and phenoxyacetic acid substituents relative to the ring. The bulky nitro group may cause some twisting out of the plane of the phenyl ring.

Crucially, the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. This is a very common structural motif for carboxylic acids. researchgate.net

Table 5: Illustrative Data Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles describing conformation |

Note: This table represents the type of data obtained from an X-ray crystallography experiment; specific values for the title compound are not yet available.

Spectroscopic and Structural Data for this compound Not Available

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound could be located. This foundational experimental data is essential for a detailed and accurate discussion of its solid-state molecular geometry, conformational preferences, and intermolecular interactions.

Consequently, it is not possible to generate scientifically accurate content for the following sections as requested:

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks:The identification and analysis of specific hydrogen bonds and other intermolecular forces that govern the crystal packing cannot be performed without experimental crystallographic data.

While searches did yield crystallographic information for structurally related but distinct molecules such as N-(4-methoxy-3-nitrophenyl)acetamide and (4-methoxyphenyl)acetic acid, this information is not transferable. researchgate.netiucr.orgajchem-b.com Differences in functional groups (e.g., an acetamide (B32628) or the absence of a nitro group) lead to fundamental changes in molecular shape, electronic properties, and crystal packing, making direct comparisons scientifically invalid for the purposes of detailed structural analysis.

Due to the absence of the necessary experimental data, a detailed article on the spectroscopic and structural elucidation of this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Nitrophenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure provides key information, including bond lengths, bond angles, and dihedral angles.

For (4-Methoxy-3-nitrophenoxy)acetic acid, a DFT geometry optimization would reveal the precise three-dimensional arrangement of its atoms, including the orientation of the nitro and methoxy (B1213986) groups relative to the phenyl ring and the conformation of the acetic acid side chain. However, specific optimized geometric parameters from DFT calculations on this molecule are not available in the searched literature.

Basis Set Selection and Functional Application in Theoretical Computations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X) is an approximation of the exchange-correlation energy, a key component of the total electronic energy. The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and a sufficiently large basis set is crucial for obtaining reliable and accurate theoretical results that correlate well with experimental data. Published studies on similar molecules often employ functionals like B3LYP with Pople-style basis sets such as 6-311G or 6-311++G(d,p) to balance computational cost and accuracy.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into a molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap indicates higher kinetic stability and lower chemical reactivity. For this compound, FMO analysis would quantify its reactivity profile, but specific energy values for its HOMO, LUMO, and the resulting energy gap have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate or near-zero potential.

An MEP map of this compound would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as sites for electrophilic attack. Conversely, positive potential would be expected around the acidic hydrogen of the carboxyl group. Specific MEP maps and potential values for this compound have not been found in the literature.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic signatures of this compound, which is crucial for its characterization.

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net This quantum chemical approach, often employed in conjunction with DFT, allows for the calculation of magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning the signals observed in experimental NMR spectra.

Typically, the molecular geometry is first optimized, and then the GIAO method is applied to this optimized structure to calculate the chemical shifts. nih.gov The results are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate direct comparison with experimental data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 10.5 - 12.0 | - |

| Methylene H | 4.7 - 4.9 | - |

| Methoxy H | 3.8 - 4.0 | - |

| Aromatic H | 7.0 - 7.8 | - |

| Carboxyl C | - | 170 - 175 |

| Methylene C | - | 65 - 70 |

| Methoxy C | - | 55 - 60 |

Note: The values presented are typical ranges derived from computational studies on similar aromatic compounds and are for illustrative purposes.

Computational vibrational frequency analysis is a cornerstone for interpreting the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound. nih.govscholarsresearchlibrary.com By employing methods like DFT, researchers can calculate the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental observations. scholarsresearchlibrary.com

A detailed interpretation of the vibrational spectra is made possible through the calculation of the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov This allows for a definitive assignment of the observed spectral bands. scholarsresearchlibrary.com

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400 - 3550 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | 1700 - 1750 |

| NO₂ Asymmetric Stretch | 1500 - 1550 | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1330 - 1370 | 1330 - 1370 |

Note: These are representative frequency ranges based on computational analyses of related nitro- and methoxy-substituted phenoxyacetic acids.

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. physchemres.org The results of these calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. physchemres.org

Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations, for instance, identifying them as π→π* or n→π* transitions. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the molecule's electronic structure. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 280 - 320 | 0.1 - 0.3 |

Note: The predicted values are based on typical TD-DFT results for aromatic compounds with similar functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment.

Through MD simulations, the accessible conformations of this compound can be explored. By simulating the molecule's motion over time, researchers can identify low-energy conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the acetic acid side chain and the rotational freedom around the ether linkage. The results of such analyses can reveal the most stable geometries and how the molecule's shape fluctuates under different conditions.

Computational Approaches for Structure-Activity Relationship (SAR)

Computational methods are instrumental in elucidating the relationship between the chemical structure of a molecule and its biological activity. For this compound, these approaches can predict its biological efficacy and guide the synthesis of derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenoxyacetic acid derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their herbicidal or medicinal properties.

The biological activity of a compound in a QSAR model is typically represented as the dependent variable, while the molecular descriptors are the independent variables. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. In the case of this compound and its analogues, relevant descriptors would likely include:

Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross biological membranes.

Electronic Parameters:

Hammett constants (σ): To quantify the electron-donating or electron-withdrawing effects of the methoxy and nitro substituents on the phenyl ring.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. For nitroaromatic compounds, the energy of the LUMO is often correlated with their biological activity, as it relates to their susceptibility to nitroreduction, a key step in the mechanism of action for some nitro-containing drugs.

Steric Descriptors:

Molar Refractivity (MR): A measure of the volume occupied by the molecule.

Taft steric parameters (Es): To describe the steric hindrance caused by substituents.

Topological Indices: Numerical descriptors that characterize the size, shape, and branching of a molecule.

A hypothetical QSAR study for a series of this compound derivatives might yield an equation similar to the following:

log(1/C) = alogP - bLUMO + c*MR + d

Where 'C' is the concentration of the compound required to produce a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis. Such a model would suggest that high biological activity is associated with optimal lipophilicity, a lower LUMO energy (indicating a higher susceptibility to reduction), and a certain molecular volume.

To illustrate the application of QSAR, consider the following interactive data table with hypothetical data for a series of substituted phenoxyacetic acid derivatives.

| Compound | Substituent (R) | logP | LUMO Energy (eV) | Molar Refractivity (cm³/mol) | Observed Activity (log(1/C)) |

| 1 | H | 2.10 | -1.50 | 45.20 | 4.30 |

| 2 | 4-Methoxy | 2.05 | -1.45 | 50.80 | 4.50 |

| 3 | 3-Nitro | 2.30 | -2.10 | 49.80 | 4.90 |

| 4 | 4-Methoxy-3-nitro | 2.25 | -2.05 | 55.40 | 5.20 |

| 5 | 4-Chloro | 2.80 | -1.60 | 50.20 | 4.70 |

This table demonstrates how variations in substituents affect the molecular descriptors and, consequently, the biological activity.

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound, a pharmacophore model could be developed based on its known active conformation or by aligning it with other known active compounds. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid, methoxy, and nitro groups.

Hydrogen Bond Donor: The hydrogen atom of the carboxylic acid.

Aromatic Ring: The phenyl ring, which can engage in π-π stacking interactions.

Hydrophobic Feature: The aromatic ring and potentially the methyl group of the methoxy substituent.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features in a similar spatial arrangement. This process is known as virtual screening. The hits from a virtual screen are then prioritized for further computational analysis, such as molecular docking, and eventual experimental testing.

The development of a pharmacophore for this compound would involve the following steps:

Feature Identification: Identifying the key functional groups and their properties (e.g., hydrogen bond donor/acceptor, aromatic, hydrophobic).

Conformational Analysis: Determining the low-energy, biologically active conformation of the molecule.

Model Generation: Creating a 3D arrangement of the identified pharmacophoric features.

Model Validation: Testing the pharmacophore's ability to distinguish between known active and inactive compounds.

An illustrative pharmacophore model for this compound might consist of the features presented in the following interactive table:

| Feature ID | Feature Type | Location |

| HBA1 | Hydrogen Bond Acceptor | Carboxylic acid carbonyl oxygen |

| HBA2 | Hydrogen Bond Acceptor | Methoxy oxygen |

| HBA3 | Hydrogen Bond Acceptor | Nitro group oxygen |

| HBD1 | Hydrogen Bond Donor | Carboxylic acid hydroxyl hydrogen |

| ARO1 | Aromatic Ring | Phenyl ring centroid |

This pharmacophore model could then be used in a virtual screening campaign to identify novel compounds with the potential for similar biological activity, thereby accelerating the discovery of new lead compounds.

Medicinal Chemistry and Research Applications of 4 Methoxy 3 Nitrophenoxy Acetic Acid and Its Derivatives

Role as a Synthetic Intermediate in Pharmaceutical Development

As a synthetic intermediate, (4-Methoxy-3-nitrophenoxy)acetic acid serves as a starting material or a mid-stage compound in multi-step synthetic pathways. Chemical suppliers categorize it among organic building blocks and pharmaceutical intermediates, highlighting its role in the production of more complex, often biologically active, compounds. bldpharm.com

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are relevant to pharmaceutical design. Nitro-containing aromatic compounds are indispensable building blocks for a wide range of pharmaceutically relevant molecules. frontiersin.org The nitro group is particularly versatile; it can be reduced to an amine, which is a key functional group in a vast number of APIs, or it can be used as a directing group in further aromatic substitution reactions.

The general class of nitroarenes is featured in the synthesis of various drugs, demonstrating the importance of this chemical feature in medicinal chemistry. nih.gov The core structure of this compound provides a rigid scaffold that can be elaborated upon, with the carboxylic acid group offering a ready handle for forming amide or ester linkages, common features in many pharmaceuticals.

In organic synthesis, a "building block" is a molecule that provides a specific structural component to be incorporated into a larger, more complex target molecule. frontiersin.org this compound is well-suited for this role due to its distinct and reactive functional groups.

The key reactive sites and their potential synthetic transformations are:

The Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, acid chlorides, or alcohols, allowing for the connection of this molecular fragment to other parts of a target molecule.

The Nitro Group (-NO₂): This is a highly versatile functional group. It can be reduced to an amine (-NH₂), which opens up a vast array of subsequent reactions, such as diazotization or acylation. The amine is a common pharmacophore in many drug classes. The nitro group also deactivates the aromatic ring, influencing the position of further electrophilic substitutions.

The Aromatic Ring: The ring itself can undergo further substitution reactions, with the existing methoxy (B1213986) and nitro groups directing new substituents to specific positions, allowing for controlled synthesis of complex derivatives. A related derivative, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, demonstrates how the core structure can be further functionalized to create more elaborate building blocks. clearsynth.com

The Methoxy Group (-OCH₃): This group can potentially be demethylated to a hydroxyl group (-OH), providing another site for modification, such as ether or ester formation. nih.govresearchgate.net

This combination of features makes the compound a valuable starting point for creating libraries of related molecules for drug discovery screening or for the targeted synthesis of a single complex molecule.

Applications in Biochemical and Biological Studies

Beyond its role in synthesis, the structural features of this compound and its derivatives make them suitable for use as tools in biochemical and biological research.

A review of available scientific literature does not provide specific examples of this compound being used as a molecular probe for enzyme activity assays.

Based on a review of published research, there are no specific documented uses of this compound or its direct derivatives as tools for studying receptor-ligand interactions.

In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The study of haptens has been fundamental to understanding the mechanics of antibody-antigen recognition and the specificity of the immune response.

While research specifically utilizing this compound as a hapten is not prominent, extensive studies have been conducted on the structurally similar compound (4-hydroxy-3-nitrophenyl)acetyl (NP) . nih.govnih.gov The NP group has been a model hapten for decades, providing critical insights into T-cell responses and the genetic factors controlling them. nih.gov The core structure—a nitrated phenyl ring attached to an acetic acid derivative—is analogous to the compound of interest, suggesting the potential for its derivatives to be used in similar immunological contexts.

Studies using the NP hapten have revealed detailed mechanisms of the immune system. For example, research has demonstrated that the specificity of T-cell responses to NP is controlled by genes in the major histocompatibility complex (MHC) and the immunoglobulin heavy chain (Igh) gene complex. nih.gov These studies have been crucial in dissecting the fine specificity of antibody and T-cell recognition. nih.govnih.gov

Development of New Therapeutic Agents (based on SAR of related compounds)

The structural framework of this compound provides a versatile backbone for modification, enabling the exploration of its therapeutic potential across different disease areas. By altering substituents on the phenyl ring and modifying the acetic acid moiety, scientists have developed derivatives with enhanced potency and selectivity for various biological targets.

Derivatives of phenoxyacetic acid and related structures have been a subject of significant interest in the search for new antimicrobial agents to combat drug-resistant pathogens. Research has shown that modifications to this basic scaffold, including the introduction of methoxy and nitro groups, can yield compounds with notable antibacterial and antifungal activity.

For instance, studies on 3,4-dimethoxy-β-nitrostyrene derivatives, which share aromatic methoxy and nitro functional groups, have demonstrated potential antifungal activity, particularly against Candida albicans. One such derivative showed a Minimum Inhibitory Concentration (MIC) of 128 μg/mL against C. albicans. mdpi.com Further research into γ-oxa-ε-lactones derived from flavanones has revealed that the position of methoxy group substituents significantly influences antimicrobial selectivity. mdpi.com Lactones with a methoxy group at the 3' or 4' position of the B ring were more active against bacteria, whereas a methoxy group at the 7 position of the A ring conferred higher antifungal activity. mdpi.com

Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. mdpi.com The introduction of a 4-OH substituent resulted in substantial activity against both Gram-positive (MIC of 8–16 µg/mL) and Gram-negative pathogens (MIC of 16–64 µg/mL). mdpi.com In another study, nitrofuran derivatives were synthesized and tested against various fungal species, with some compounds showing potent activity. For example, certain derivatives displayed MIC₉₀ values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com

These findings underscore the potential of the substituted phenoxy scaffold as a basis for developing new antimicrobial drugs. The electronic effects and steric properties of substituents like methoxy and nitro groups play a crucial role in modulating the interaction of these molecules with microbial targets.

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 3,4-dimethoxy-β-nitrostyrene derivative | Candida albicans | 128 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-OH) | Gram-positive bacteria | 8–16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-OH) | Gram-negative bacteria | 16–64 µg/mL | mdpi.com |

| Nitrofuran derivative (Compound 11) | Histoplasma capsulatum | 0.48 µg/mL (MIC₉₀) | mdpi.com |

| Nitrofuran derivative (Compound 3) | Paracoccidioides brasiliensis | 0.48 µg/mL (MIC₉₀) | mdpi.com |

The quest for more effective and selective anticancer agents has led researchers to explore phenoxyacetic acid derivatives and related nitroaromatic compounds for their potential to interfere with cancer cell proliferation. Two key areas of focus have been the development of microtubule-targeting agents and inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).

Microtubule-Targeting Agents: Microtubules are critical components of the cellular cytoskeleton, playing a vital role in mitosis. nih.gov Drugs that interfere with microtubule dynamics can halt cell division and induce apoptosis, making them effective anticancer agents. nih.govmdpi.com While the core this compound structure is not a classic microtubule inhibitor, its derivatives, particularly those incorporating structural motifs found in known agents like combretastatins (which are methoxylated phenols), are of research interest. nih.gov For example, studies on nitrocarbazole derivatives have shown they can disrupt the microtubule network, arrest the cell cycle, and induce apoptosis in breast cancer cell lines. mdpi.com 2-nitrocarbazole, in particular, exhibited an IC₅₀ value of 7 µM against MCF-7 breast cancer cells and was shown to interfere with tubulin organization. mdpi.com

NQO1 Inhibitors: NQO1 is an enzyme that is overexpressed in many solid tumors and plays a role in the bioreductive activation of certain antitumor quinones. nih.gov However, its inhibition can also be a therapeutic strategy. The nitrophenoxy moiety is a key feature in some NQO1 inhibitors. For instance, ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a known mechanism-based inhibitor of NQO1. nih.gov This suggests that the this compound scaffold could be adapted to design potent and selective NQO1 inhibitors. Research into benzothiazole (B30560) derivatives as NQO1 inhibitors has also shown promise, with several compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov The most potent compounds featured methoxy and acetamide (B32628) substituents, highlighting the importance of these functional groups for potent enzyme inhibition. nih.gov

| Compound/Derivative Class | Target/Mechanism | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Nitrocarbazole | Microtubule destabilization | MCF-7 (Breast Cancer) | 7 µM | mdpi.com |

| 2-Nitrocarbazole | Microtubule destabilization | MDA-MB-231 (Breast Cancer) | 11.6 µM | mdpi.com |

| 6-acetamide-3',4',5'-trimethoxybenzothiazole | NQO1 Inhibition | Enzyme Assay | 31 nM | nih.gov |

| 6-methoxy-3',4',5'-trimethoxybenzothiazole | NQO1 Inhibition | Enzyme Assay | 51 nM | nih.gov |

Phenoxyacetic acid derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. nih.govmdpi.com Selective COX-2 inhibitors are sought after as they may offer a better gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Numerous studies have reported the synthesis of novel phenoxyacetic acid derivatives with potent and selective COX-2 inhibitory activity. For example, a series of pyrazoline-phenoxyacetic acid derivatives were developed where compounds 6a and 6c emerged as highly potent COX-2 inhibitors, both with an IC₅₀ value of 0.03 µM. nih.gov In another study, different phenoxyacetic acid derivatives showed significant COX-2 inhibition with IC₅₀ values ranging from 0.06–0.09 μM. nih.gov These compounds also demonstrated significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models in rats, reducing paw thickness and weight. nih.govmdpi.com Specifically, compounds 5f and 7b from one study reduced paw thickness by 63.35% and 46.51%, respectively, without causing stomach ulcers. mdpi.comnih.gov These effects were correlated with a reduction in pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). nih.govmdpi.com

| Compound Class/ID | Target | Activity (IC₅₀) | In Vivo Effect (% Inhibition of Paw Edema) | Reference |

|---|---|---|---|---|

| Pyrazoline-phenoxyacetic acid (6a, 6c) | COX-2 | 0.03 µM | Effective in formalin-induced edema | nih.gov |

| Phenoxyacetic acid derivatives (5d-f, 7b, 10c-f) | COX-2 | 0.06-0.09 µM | Not specified for all | nih.gov |

| Phenoxyacetic acid derivative (5f) | COX-2 | Not specified | 63.35% | mdpi.comnih.gov |

| Phenoxyacetic acid derivative (7b) | COX-2 | Not specified | 46.51% | mdpi.comnih.gov |

The this compound scaffold and its analogs have proven to be fertile ground for the development of inhibitors for a range of enzymes beyond COX and NQO1. The specific arrangement of substituents on the phenoxy ring allows for tailored interactions within the active sites of various enzymes.

Lipoxygenase Inhibitors: Human lipoxygenases (LOXs) are enzymes involved in the synthesis of inflammatory mediators. nih.gov A study focused on developing inhibitors for platelet-type 12-(S)-LOX identified a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov Optimization of this series led to compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov This highlights the utility of the methoxy-substituted phenyl ring in designing potent enzyme inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator in insulin (B600854) signaling pathways, making it a target for type 2 diabetes therapies. mdpi.com A molecular docking study suggested that 3,4-dimethoxy-β-nitrostyrene derivatives have the potential to act as PTP1B inhibitors by interacting with key residues in the active site, such as serine-216 and arginine-221. mdpi.com

Other Enzymes: The versatility of the phenoxyacetic acid core is further demonstrated by its use in designing inhibitors for other enzymes. For instance, derivatives have been explored as inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov The functionalization of related pyrazolone (B3327878) structures has also yielded compounds that inhibit protein tyrosine phosphatase SHP2. nih.gov

This body of research illustrates that the electronic and steric properties conferred by the methoxy and nitro groups on a phenoxyacetic acid framework can be fine-tuned to achieve potent and selective inhibition of diverse enzymatic targets.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity as therapeutic agents.

The biological efficacy of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Modifications to the methoxy and nitro groups, as well as the acetic acid side chain, can profoundly alter the compound's interaction with its biological target.

In the context of antifungal activity , SAR studies of benzoic acid and dihydrochalcone (B1670589) derivatives revealed that the presence of carboxyl, isoprenyl, and hydroxyl groups is necessary for activity against F. solani. nih.gov For γ-oxa-ε-lactones, the position of a methoxy group was critical: substitution at the 7-position enhanced antifungal activity, while substitution at the 3' and 4' positions favored antibacterial activity. mdpi.com This demonstrates that subtle changes in the substitution pattern can switch the selectivity of the compound between different types of microbes.

For enzyme inhibitors , SAR is equally critical. In the development of 12-lipoxygenase inhibitors, medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to compounds with nanomolar potency. nih.gov In the case of NQO2 inhibitors, benzothiazole derivatives with 3',4',5'-trimethoxy substituents were found to be particularly potent, with additional substitutions at the 6-position (e.g., methoxy, amino, acetamide) further enhancing inhibitory activity. nih.gov This indicates that multiple methoxy groups can create favorable interactions within the enzyme's active site.

In the realm of anti-inflammatory COX-2 inhibitors, the presence of specific moieties is key. For instance, coupling a chlorophenyl structural motif with a p-phenoxy acetic acid moiety resulted in potent COX-2 activity. mdpi.com Further SAR studies on pyrazoline-phenoxyacetic acid derivatives showed that the specific arrangement of atoms in the pyrazoline ring, in conjunction with the phenoxyacetic acid tail, was essential for high potency and selectivity for COX-2 over COX-1. nih.gov Generally, for NSAIDs, enhanced lipophilicity often correlates with increased anti-inflammatory activity. researchgate.net

These studies collectively illustrate that the biological activity of this compound derivatives is a finely tuned property, governed by the interplay of electronic effects, lipophilicity, and the three-dimensional shape imparted by various substituents.

Positional Isomerism and Activity Profile

The biological activity of substituted phenoxyacetic acid derivatives is profoundly influenced by the arrangement of functional groups on the aromatic ring. While direct comparative studies on the positional isomers of this compound are not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) allow for well-grounded postulations. The electronic and steric effects of the methoxy and nitro groups are key determinants of a compound's interaction with biological targets.

The methoxy group, an electron-donating group, also plays a crucial role. Its placement can modulate the electronic effects of the nitro group and influence the molecule's conformation and lipophilicity. The interplay between these two groups in different isomeric forms would be expected to lead to a range of biological activities. For example, in a study of chlorophenoxyacetic acid herbicides, the position of the chloro-substituents on the aromatic ring was shown to alter the electronic structure and, consequently, the biological activity. nih.gov

A hypothetical comparison of the biological activity of positional isomers of methoxy-nitro-phenoxyacetic acid could be envisioned as follows, based on established SAR principles:

| Isomer | Potential Impact on Biological Activity |

|---|---|

| This compound | The ortho-nitro group to the phenoxy ether linkage could influence the conformation of the side chain, potentially affecting receptor binding. The para-methoxy group would exert a strong electronic effect. |

| (2-Methoxy-5-nitrophenoxy)acetic acid | With the nitro group para to the ether linkage, a different dipole moment and steric environment are created, which could lead to altered binding affinity and selectivity for biological targets. |

| (3-Methoxy-4-nitrophenoxy)acetic acid | The meta-methoxy group would have a different electronic influence compared to the para-position, potentially leading to a different spectrum of activity. |

Emerging Applications

Beyond traditional medicinal chemistry, the unique photochemical properties of nitroaromatic compounds open up avenues for novel applications in materials science and as tools in chemical biology.

Materials Science (e.g., polymers, nanomaterials)

While specific examples of the incorporation of this compound into polymers or nanomaterials are not widely reported, its structure suggests potential utility in the synthesis of functional materials. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto the surfaces of nanomaterials.

For instance, phenoxyacetic acid derivatives have been explored as monomers in the synthesis of polyesters and polyamides. The presence of the nitro and methoxy groups on the aromatic ring of this compound could be leveraged to impart specific properties to the resulting polymers, such as altered thermal stability, optical properties, or affinity for certain substrates. The synthesis of polymers containing nitrophenyl moieties has been demonstrated to yield materials with interesting photoresponsive behaviors.

Furthermore, the functionalization of nanoparticles with organic molecules is a common strategy to tailor their surface chemistry and properties. The carboxylic acid of this compound could be used to anchor the molecule to the surface of metal oxide or other types of nanoparticles. The nitro group on the surface could then be used for further chemical modifications or to modulate the electronic properties of the nanomaterial.

Photocaging Applications (e.g., photoremovable protecting groups)

A significant area of application for nitrobenzyl-based compounds, including derivatives of this compound, is in the field of photocaging. acs.org Photoremovable protecting groups (PPGs), or "caged" compounds, are molecules that are biologically inactive until they are exposed to light of a specific wavelength. acs.orgresearchgate.net This light-triggered activation allows for precise spatial and temporal control over the release of a bioactive molecule. researchgate.net

The 2-nitrobenzyl group and its derivatives are among the most commonly used PPGs. researchgate.net The mechanism of photocleavage for these compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.org This intermediate then undergoes a series of rearrangements to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. acs.org

The presence of methoxy groups on the aromatic ring, as in this compound, can influence the photochemical properties of the PPG. For example, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which is structurally related, is a widely used caging group. The methoxy groups can red-shift the absorption maximum of the molecule, allowing for the use of longer, less damaging wavelengths of light for photolysis. researchgate.net They can also affect the quantum yield of the photorelease, which is a measure of the efficiency of the uncaging process.

| Parameter | Influence of Methoxy and Nitro Groups | Relevance to this compound |

|---|---|---|

| Wavelength of Activation | Methoxy groups generally cause a red-shift in the UV-Vis absorption spectrum. | Potentially allows for cleavage with longer wavelength UV or even visible light, which is less harmful to biological systems. |

| Quantum Yield | The substitution pattern on the aromatic ring can either increase or decrease the efficiency of the photorelease. | The specific arrangement of the methoxy and nitro groups would determine the efficiency of releasing a protected carboxylic acid. |

| Release Kinetics | The stability of the aci-nitro intermediate and subsequent rearrangement steps determine the rate of release. | The electronic effects of the substituents would influence the speed at which the protected molecule is liberated. |

The (4-Methoxy-3-nitrophenoxy)acetyl group could therefore be employed to "cage" a variety of molecules containing hydroxyl or amino groups, such as alcohols, phenols, and amines, through the formation of an ester or amide linkage. Upon irradiation, the parent carboxylic acid would be released, allowing for the controlled delivery of this molecule in a variety of research contexts.

Derivatives and Analogues of 4 Methoxy 3 Nitrophenoxy Acetic Acid

Design Principles for Structural Analogues

The rational design of analogues is crucial for enhancing desired properties while minimizing potential liabilities. Key strategies involve targeted modifications of the aromatic ring and the acetic acid side chain, as well as the application of bioisosterism.

Modifying the substitution pattern on the phenyl ring is a common strategy to alter the electronic and steric properties of the molecule. The introduction of different functional groups can significantly influence lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net

Alkyl Substitution: The addition of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and provide steric bulk, which may improve target selectivity.

Methoxy (B1213986) Group Variation: Shifting the position of the existing methoxy group or adding a second one can impact the molecule's conformation and hydrogen bonding capacity.

Table 1: Influence of Aromatic Ring Substitutions on Molecular Properties

| Substitution | Position | Expected Impact on Properties | Rationale |

|---|---|---|---|

| Bromo | C5 or C6 | Increased lipophilicity, altered electronic distribution | Halogens are lipophilic and electron-withdrawing. |

| Iodo | C5 or C6 | Significantly increased lipophilicity, potential for halogen bonding | Iodine is larger and more polarizable than bromine. |

| Methyl | C2 or C6 | Increased lipophilicity, steric hindrance | Alkyl groups are non-polar and bulky. |

The carboxylic acid group is a primary site for modification to create prodrugs, alter solubility, or change binding interactions.

Esters: Conversion of the carboxylic acid to its corresponding ester (e.g., ethyl ester) is a common prodrug strategy. google.com This masks the polar carboxylic acid, increasing cell membrane permeability. The ester can then be hydrolyzed by intracellular esterases to release the active parent acid. The synthesis typically involves reacting the phenoxyacetic acid with an alcohol in the presence of an acid catalyst. nih.gov

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. Amides are generally more stable to hydrolysis than esters and can introduce new hydrogen bonding opportunities, potentially altering the binding mode and selectivity of the compound. researchgate.net

Sulfonylacetic Acid Analogues: Replacing the ether oxygen with a sulfonyl group (–SO₂–) leads to sulfonylacetic acid derivatives. This significantly changes the geometry and electronic nature of the linker between the aromatic ring and the acetic acid moiety. chemicalbook.com

Bioisosteric replacement is a key strategy in medicinal chemistry used to create new molecules with similar biological properties but potentially improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.comchem-space.com This involves substituting a functional group with another that has a similar size, shape, and electronic configuration. researchgate.net

Nitro Group Replacement: The nitro group is strongly electron-withdrawing and can participate in specific binding interactions. However, it is sometimes associated with metabolic liabilities. Common bioisosteres for an aromatic nitro group include other strongly electron-withdrawing substituents like the trifluoromethyl (–CF₃) group or cyano (–CN) group. nih.gov Halogens can also serve as replacements. nih.gov

Carboxylic Acid Replacement: The carboxylic acid group is often replaced to improve oral bioavailability and reduce metabolic inactivation. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

Synthesis and Characterization of Key Derivatives

The synthesis of specific derivatives allows for the empirical testing of the design principles. The characterization of these new compounds is essential to confirm their structure and purity.

The introduction of halogen atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution.

Synthesis of Bromo-derivatives: A bromo-substituted analogue, such as (5-Bromo-4-methoxy-3-nitrophenoxy)acetic acid, can be synthesized starting from 4-methoxyphenoxyacetic acid. The synthesis involves nitration followed by bromination. The directing effects of the existing substituents guide the position of the incoming bromine atom. A general procedure involves treating the nitrated precursor with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. ijprs.com

Synthesis of Iodo-derivatives: Iodination can be accomplished using reagents like iodine monochloride or a combination of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaIO₄). researchgate.net For example, reacting (4-Methoxy-3-nitrophenoxy)acetic acid with such a reagent system in acetic acid can yield the corresponding iodo-derivative.

Hydroxy Analogues: Hydroxy analogues can be prepared from the methoxy parent compound via demethylation, often using strong acids like hydrogen bromide (HBr).

Table 2: Synthesis and Characterization of Halo-Substituted Analogues

| Derivative Name | Synthetic Precursor | Key Reagents | Characterization Methods |

|---|---|---|---|

| (5-Bromo-4-methoxy-3-nitrophenoxy)acetic acid | This compound | N-Bromosuccinimide (NBS), Sulfuric acid | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| (2-Iodo-4-methoxy-3-nitrophenoxy)acetic acid | This compound | NaIO₄ / KI, Acetic acid | ¹H NMR, IR Spectroscopy, Mass Spectrometry |

Replacing the ether linkage with a sulfonyl group creates a different class of analogues. The synthesis of these compounds typically involves building the molecule in a stepwise fashion.

A key example is 4-Methoxy-3-nitrobenzylsulfonylacetic acid. chemicalbook.com Its synthesis can be envisioned through a multi-step process:

Chlorosulfonylation: Starting with a suitable precursor, a sulfonyl chloride is introduced.

Alkylation: The sulfonyl chloride is reacted with a nucleophile to form the alkylsulfonyl chain.

Side Chain Elaboration: The acetic acid moiety is then introduced.

Alternatively, a more direct synthesis might involve the reaction of a substituted benzyl (B1604629) halide with a thioglycolate derivative, followed by oxidation of the sulfide (B99878) to a sulfone. For instance, 4-methoxy-3-nitrobenzyl chloride could be reacted with ethyl thioglycolate. The resulting sulfide intermediate is then oxidized using an agent like hydrogen peroxide or m-CPBA to yield the ethyl ester of the target sulfonylacetic acid, which is subsequently hydrolyzed to the final acid.

Ester Derivatives (e.g., methyl esters)

Esterification of the carboxylic acid group is a common derivatization strategy. The methyl ester, methyl (4-methoxy-3-nitrophenoxy)acetate, is a notable example of this class. cymitquimica.com This derivative is typically synthesized for use in further chemical reactions or as a reference compound in research. Another related ester derivative is methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate, which incorporates a sulfonamide linkage. scbt.com The synthesis of related phenoxyacetic acid methyl esters, such as (4-Nitrophenoxy)acetic acid methyl ester, often involves reacting the parent carboxylic acid with a suitable alcohol like methanol (B129727) in the presence of a catalyst such as thionyl chloride. chemicalbook.com

Table 1: Examples of Ester Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| methyl (4-methoxy-3-nitrophenoxy)acetate | C10H11NO6 | 241.20 | Not Available |

| methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate | C10H12N2O7S | 304.28 | Not Available |

| (4-Nitrophenoxy)acetic acid methyl ester | C9H9NO5 | 211.17 | 19786-48-2 |

Nitrogen-containing Derivatives (e.g., acetamides, sulfamoylacetic acids, morpholine (B109124) derivatives)

A wide range of nitrogen-containing derivatives has been synthesized to explore new chemical space and biological activities.

Acetamides : The acetamide (B32628) derivative, N-(4-Methoxy-3-nitrophenyl)acetamide, is synthesized through the acetylation of 4-methoxy-3-nitroaniline (B184566) with acetic anhydride (B1165640). researchgate.net Structural analysis reveals that the methoxyphenylacetamide group in this compound is nearly planar. researchgate.net In its crystal structure, intermolecular hydrogen bonds form between the N-H group and a nitro oxygen atom of a neighboring molecule, creating chains. nih.gov This contrasts with its isomer, N-(4-methoxy-2-nitrophenyl)acetamide, where an intramolecular hydrogen bond forms between the amide N-H and the ortho-nitro oxygen. nih.goviucr.org Another related compound is 2-[(4-methoxy-3-nitrobenzoyl)amino]acetic acid, which features an amide linkage to a glycine (B1666218) moiety. uni.lu

Sulfonylacetic Acids : While direct sulfamoylacetic acid derivatives are less commonly cited, related sulfonyl and sulfinyl compounds have been documented. These include 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid and 2-((4-Methoxy-3-nitrobenzyl)sulfinyl)acetic acid. bldpharm.comchemicalbook.combldpharm.com These compounds replace the ether oxygen of the parent molecule with a sulfonyl or sulfinyl bridge, significantly altering the geometry and electronic properties of the linker between the aromatic ring and the acetic acid moiety.

Morpholine Derivatives : Morpholine, a heterocyclic amine, has been incorporated into analogues of this compound. taylorandfrancis.com For instance, 4-(3-methoxy-4-nitrophenyl)morpholine (B1293645) is a structural isomer where the morpholine nitrogen is directly attached to the aromatic ring. uni.luontosight.ai The synthesis of morpholine derivatives can involve reacting morpholine with compounds like ethyl chloroacetate (B1199739) to form intermediates that are then used to build more complex molecules. researchgate.net The morpholine moiety is often used in medicinal chemistry to improve pharmacokinetic properties. taylorandfrancis.com